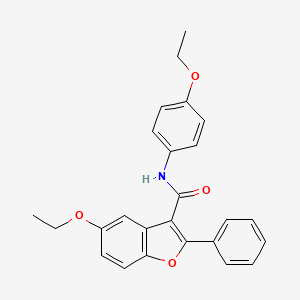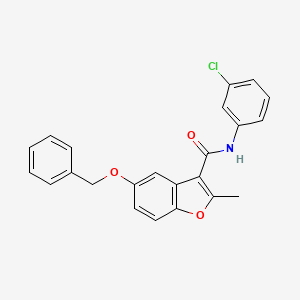![molecular formula C18H24ClNO2 B6525305 5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride CAS No. 1177130-83-4](/img/structure/B6525305.png)
5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride, also known as 5,7-dimethoxy-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride or 5,7-DMMC-HCl, is a synthetic chemical compound with a wide range of potential applications in scientific research. It is a member of the chromene family, a group of compounds with a cyclic arrangement of atoms, and is closely related to the drug of abuse known as 2C-B. 5,7-DMMC-HCl has a variety of uses in laboratory research, including as a tool for studying the biochemical and physiological effects of various compounds, and for exploring the mechanisms of action of such compounds.
Wissenschaftliche Forschungsanwendungen
5,7-DMMC-HCl has been used as a tool in scientific research for a variety of purposes. It has been used to study the biochemical and physiological effects of various compounds, as well as their mechanisms of action. It has also been used to explore the effects of various drugs on the central nervous system, as well as to study the effects of various compounds on the cardiovascular system. In addition, it has been used to study the effects of various compounds on the immune system, as well as to explore the effects of various compounds on the reproductive system.
Wirkmechanismus
The exact mechanism of action of 5,7-DMMC-HCl is not yet fully understood. However, it is believed to act as an agonist at serotonin, dopamine, and norepinephrine receptors, as well as at various other receptors. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of serotonin, dopamine, and norepinephrine in the brain. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-DMMC-HCl are not yet fully understood. However, it is believed to have a variety of effects on the brain, including the release of serotonin and dopamine, as well as the inhibition of monoamine oxidase and acetylcholinesterase. In addition, it is believed to have a variety of effects on the cardiovascular system, including the relaxation of smooth muscle and the inhibition of platelet aggregation. It is also believed to have a variety of effects on the immune system, including the inhibition of the release of certain cytokines and the activation of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5,7-DMMC-HCl in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it a useful tool for long-term experiments. In addition, it is relatively non-toxic and is not associated with any significant side effects. However, there are also some limitations to its use in laboratory experiments. For example, its effects on the brain and other organs are not yet fully understood, making it difficult to predict the effects of long-term exposure. In addition, its effects on the cardiovascular system are not yet fully understood, making it difficult to predict the effects of long-term exposure to this compound.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 5,7-DMMC-HCl. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to better understand the mechanisms of action of this compound, as well as to explore the effects of long-term exposure. Furthermore, research could be conducted to explore the potential therapeutic applications of this compound, as well as to explore its potential for use in drug development. Finally, further research could be conducted to explore the potential for the use of this compound as a tool for studying the effects of various compounds on the brain, the cardiovascular system, and the immune system.
Synthesemethoden
5,7-DMMC-HCl can be synthesized through a multi-step process. The first step involves the reaction of 4-methylpiperidine with 2-bromo-5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochlorideychromene, followed by a reaction with hydrochloric acid. The second step involves the reaction of the resulting product with sodium hydride and a base to form the desired product. The final step involves the recrystallization of the product in methanol to purify it. The entire process is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-12-8-13(2)18-15(10-17(20)21-16(18)9-12)11-19-7-5-4-6-14(19)3;/h8-10,14H,4-7,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUUOWAFVPQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=CC(=CC(=C23)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)




![ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6525283.png)

![4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride](/img/structure/B6525289.png)
![4-[(4-methylpiperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one hydrochloride](/img/structure/B6525294.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride](/img/structure/B6525317.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525324.png)
![(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525327.png)